molecular formula C21H32O13 B13833426 (2S,3R,4R,5R,6R)-2-methyl-6-(((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5R,6R)-2-methyl-6-(((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B13833426
M. Wt: 492.5 g/mol
InChI Key: FNPXSSIBZAQOBP-PFQYSTRESA-N
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Description

The compound (2S,3R,4R,5R,6R)-2-methyl-6-(((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol is a complex carbohydrate derivative It features multiple hydroxyl groups and methoxy groups, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6R)-2-methyl-6-(((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of methoxy groups. The reaction conditions often require the use of protecting groups such as benzyl or silyl groups to prevent unwanted reactions at specific hydroxyl sites.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions involving strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction would regenerate the hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex carbohydrates and glycosides. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study carbohydrate-protein interactions, as it mimics the structure of natural glycosides. It can also serve as a substrate for enzymes involved in carbohydrate metabolism.

Medicine

Industry

Industrially, this compound can be used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S,3R,4R,5R,6R)-2-methyl-6-(((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C21H32O13

Molecular Weight

492.5 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3/t8-,12+,13-,14+,15+,16-,17+,18+,20+,21+/m0/s1

InChI Key

FNPXSSIBZAQOBP-PFQYSTRESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O

Origin of Product

United States

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